1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one - 866149-36-2

1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one

Catalog Number: EVT-3144599
CAS Number: 866149-36-2
Molecular Formula: C16H14F2N2O
Molecular Weight: 288.298
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (±)‐trans‐6‐[4,4‐bis(4‐fluorophenyl)‐3‐ (1‐methyl‐1H‐tetrazol‐5‐YL)‐1(E),3‐[2‐14C] butadienyl]‐4‐hydroxy‐3,4,5,6‐tetrahydro‐2H‐pyran‐2‐one (BMY-22089) []

  • Compound Description: BMY-22089 is a compound synthesized using ¹⁴C-labeled methyl iodide. It is described as a key component in a study focused on developing a convergent synthesis pathway. []
  • Relevance: While structurally distinct from 1-(4-fluorobenzyl)-3-(4-fluorophenyl)tetrahydro-2H-imidazol-2-one, BMY-22089 shares the presence of a 4-fluorophenyl group, highlighting the recurring interest in this moiety across different research contexts. []

2. 4-(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubstituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)One Derivatives []

  • Compound Description: This series of novel compounds incorporates a sulfonamide functionality within a 2-azitidinone (β-lactam) ring system, linked to a pyrazolone moiety. These compounds were designed and synthesized as potential antibacterial and antioxidant agents. []
  • Relevance: The presence of the 4-fluorophenyl group within these derivatives underscores its significance as a building block in medicinal chemistry, similar to its role in 1-(4-fluorobenzyl)-3-(4-fluorophenyl)tetrahydro-2H-imidazol-2-one. []

3. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one []

  • Compound Description: This novel chalcone derivative, synthesized via Claisen-Schmidt condensation, incorporates both imidazole and 3-chloro-4-fluorophenyl moieties within its structure. This compound is intended for evaluating potential antifungal properties. []
  • Relevance: The shared presence of a fluorinated phenyl ring, albeit with an additional chlorine substituent in this case, links this compound to 1-(4-fluorobenzyl)-3-(4-fluorophenyl)tetrahydro-2H-imidazol-2-one, suggesting a common interest in exploring the effects of halogenated aromatic rings on biological activity. []

4. 7‐{(E)‐[(4‐nitrophenyl)methylidene]amino}‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin-2‐one, 7‐[(E)‐{[4‐(dimethylamino)phenyl]methylidene}amino]‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin-2‐one, 7‐{(E)‐[(4‐bromo‐2,6‐difluorophenyl)methylidene]amino}‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin-2‐one and 7‐[(E)‐{[3‐(4‐fluorophenyl)‐1‐phenyl‐1H‐pyrazol‐4‐yl]methylidene}amino]‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin-2‐one []

  • Compound Description: This set of 1,3‐dihydro‐2H‐1,4‐benzodiazepin-2‐one azomethine derivatives were synthesized and evaluated for their anticonvulsant properties in a rat model of picrotoxin-induced seizures. Notably, 7‐[(E)‐{[4‐(dimethylamino)phenyl]methylidene}amino]‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin-2‐one exhibited 74% protection against convulsions, surpassing the efficacy of the standard drug diazepam. []
  • Relevance: The inclusion of a 4-fluorophenyl group within one of the derivatives highlights the prevalence of this structural motif in compounds investigated for their central nervous system activity. This suggests a potential link to the biological activities of 1-(4-fluorobenzyl)-3-(4-fluorophenyl)tetrahydro-2H-imidazol-2-one, warranting further exploration. []

5. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one []

  • Compound Description: This compound, featuring a 1H-pyrazol-5-one core with 4-fluorophenyl and phenylthiol substituents, was structurally characterized, revealing its existence in the keto tautomeric form in the solid state. []
  • Relevance: The presence of the 4-fluorophenyl group in this pyrazolone derivative, similar to its presence in 1-(4-fluorobenzyl)-3-(4-fluorophenyl)tetrahydro-2H-imidazol-2-one, points to a potential overlap in their chemical properties and potential biological activities. []

6. 1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1 H,2 H,3 H-pyrrolo[3,2- b]pyridin-1-yl)-2-[(2 R,5 R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one (ASTX660) []

  • Compound Description: ASTX660 is a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs), particularly cIAP1 and XIAP. This non-peptidomimetic compound exhibits a balanced cIAP-XIAP profile and was developed as a potential anticancer agent due to its role in promoting apoptosis in cancer cells. []
  • Relevance: The presence of a (4-fluorophenyl)methyl group in ASTX660 highlights a structural similarity to the 1-(4-fluorobenzyl) moiety in 1-(4-fluorobenzyl)-3-(4-fluorophenyl)tetrahydro-2H-imidazol-2-one. This shared feature might suggest potential similarities in their physicochemical properties or binding interactions with biological targets. []

7. (2E)-3-(4-Fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]prop-2-en-1-one []

  • Compound Description: This compound consists of a triazole ring connected to a 4-methylphenyl group and a chalcone moiety bearing a 4-fluorophenyl substituent. Notably, the molecule adopts an E configuration across the C=C double bond, and its crystal packing is characterized by π–π interactions and C—H⋯N/π interactions. []
  • Relevance: The shared presence of the 4-fluorophenyl group, a key feature in 1-(4-fluorobenzyl)-3-(4-fluorophenyl)tetrahydro-2H-imidazol-2-one, suggests potential commonalities in their physicochemical properties. Furthermore, the presence of a heterocyclic ring system (triazole in this case) in both compounds highlights their shared relevance within the realm of heterocyclic chemistry. []

8. 1-(4-oxo-3-(4-fluorophenyl)-3 H-quinazolin-2-yl)-4-(substituted) thiosemicarbazide Derivatives []

  • Compound Description: This group of compounds combines a quinazolinone scaffold with a thiosemicarbazide moiety. They were synthesized and assessed for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, with compounds AR8 and AR9 exhibiting the highest potency within the series. []
  • Relevance: The presence of a 4-fluorophenyl group attached to the quinazolinone core in these derivatives mirrors the 4-fluorophenyl group in 1-(4-fluorobenzyl)-3-(4-fluorophenyl)tetrahydro-2H-imidazol-2-one. This structural similarity suggests potential shared chemical properties and potential biological activities, emphasizing the significance of the 4-fluorophenyl group in medicinal chemistry. []

9. (−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637) [, ]

  • Compound Description: A-278637 is a novel ATP-sensitive potassium (KATP) channel opener. It exhibits efficacy in suppressing urinary bladder contractions, potentially serving as a therapeutic agent for overactive bladder. Studies highlight its improved bladder selectivity compared to other KCOs. [, ]
  • Relevance: A-278637, while structurally distinct from 1-(4-fluorobenzyl)-3-(4-fluorophenyl)tetrahydro-2H-imidazol-2-one, shares the presence of a halogenated fluorophenyl group, specifically a 3-bromo-4-fluorophenyl moiety. This shared structural motif underscores the importance of exploring halogenated aromatic rings for influencing biological activity, potentially in the context of ion channel modulation. [, ]

Properties

CAS Number

866149-36-2

Product Name

1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one

IUPAC Name

1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one

Molecular Formula

C16H14F2N2O

Molecular Weight

288.298

InChI

InChI=1S/C16H14F2N2O/c17-13-3-1-12(2-4-13)11-19-9-10-20(16(19)21)15-7-5-14(18)6-8-15/h1-8H,9-11H2

InChI Key

CBZWXOXVMWCIOR-UHFFFAOYSA-N

SMILES

C1CN(C(=O)N1CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.